

# GSK376501A: A Technical Overview of a Selective PPAR $\gamma$ Modulator

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## Compound of Interest

Compound Name: GSK376501A

Cat. No.: B1672384

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## Abstract

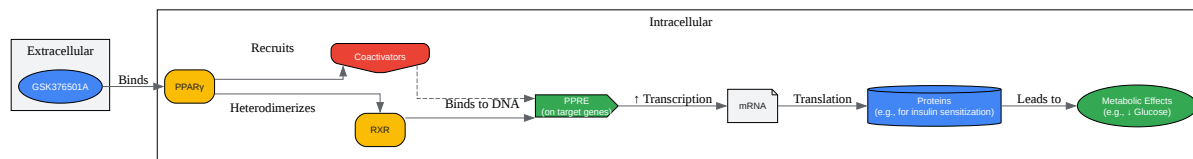
**GSK376501A** is a potent and selective partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPAR $\gamma$ ). Developed by GlaxoSmithKline, this small molecule therapeutic candidate, also known as 1-((3,5-bis(2-methoxyethoxy)phenyl)methyl)-3-(4-(tert-butyl)phenyl)-1H-indole-2-carboxylic acid, was investigated for the treatment of type 2 diabetes mellitus and obesity. As a selective PPAR $\gamma$  modulator (SPPARM), **GSK376501A** was designed to elicit the beneficial glucose-lowering effects of full PPAR $\gamma$  agonists, such as thiazolidinediones, while potentially mitigating the associated side effects like weight gain and fluid retention. The compound progressed to Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans. This technical guide provides a comprehensive overview of the available data on **GSK376501A**, including its mechanism of action, synthesis, and findings from early-stage clinical investigations.

## Core Compound Information

Parameter	Value
IUPAC Name	1-((3,5-bis(2-methoxyethoxy)phenyl)methyl)-3-(4-(tert-butyl)phenyl)-1H-indole-2-carboxylic acid
Synonyms	GSK-376501, GSK376501
Molecular Formula	C <sub>32</sub> H <sub>37</sub> NO <sub>6</sub>
CAS Number	1010412-80-2
Mechanism of Action	Peroxisome proliferator-activated receptor gamma (PPAR $\gamma$ ) partial agonist
Therapeutic Area	Endocrinology and Metabolic Diseases
Indications (Investigational)	Diabetes Mellitus, Type 2; Obesity
Developer	GlaxoSmithKline
Highest Development Phase	Phase 1 Clinical Trials

## Mechanism of Action and Signaling Pathway

**GSK376501A** functions as a partial agonist of PPAR $\gamma$ , a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. Upon binding to PPAR $\gamma$ , the compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes involved in insulin sensitization and glucose homeostasis. As a partial agonist, **GSK376501A** is designed to induce a submaximal transcriptional response compared to full agonists, which is hypothesized to translate into a more favorable clinical profile.



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**Caption:** Simplified PPAR $\gamma$  signaling pathway activated by **GSK376501A**.

## Synthesis

Two high-yielding synthetic routes for the large-scale production of **GSK376501A** were developed by GlaxoSmithKline. The key step in both syntheses involved the substitution of a 3,5-disubstituted aryl intermediate with 2-methoxyethanol.

One route utilized a 3,5-difluoro aryl intermediate, proceeding via a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction under basic conditions. The second route employed a 3,5-dibromo aryl halide intermediate, which required copper-catalyzed conditions for the substitution of the second bromide. The pathway involving the difluoro intermediate was ultimately selected for the final manufacturing route due to its straightforward chemistry, more controllable impurity profile, and the ease of fluoride removal.

## Preclinical and Clinical Development

**GSK376501A** underwent several Phase 1 clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and in overweight and obese subjects.

## Summary of Phase 1 Clinical Trials

Clinical Trial ID	Title	Status	Phase
NCT00495014	A Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of GSK376501 in Healthy Overweight and Obese Subjects	Completed	1
NCT00404963	A Study to Investigate the Safety and Metabolism of GSK376501 in Overweight Subjects	Completed	1
NCT00605449	A Drug Interaction Study Between Simvastatin and GSK376501 in Healthy Subjects	Completed	1
NCT00615212	A Study to Investigate the Effect of GSK376501 on Hepatic Cytochrome P450 Activity in Healthy Adult Subjects	Completed	1

## Experimental Protocols (General Overview)

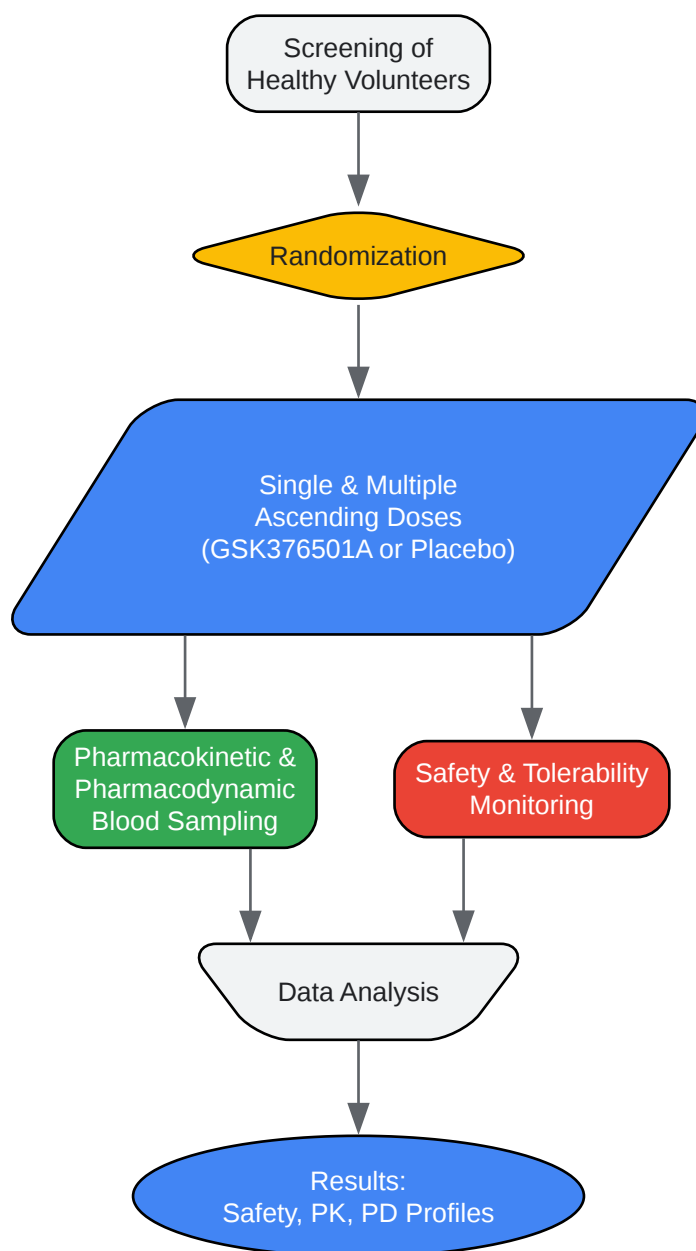
While specific, detailed protocols from the proprietary studies are not publicly available, the methodologies employed in the clinical trials would have followed standard industry practices for first-in-human and early-phase studies.

Pharmacokinetic Assessment:

- Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of **GSK376501A**.
- Methodology: Serial blood samples were collected at predefined time points after single and multiple ascending doses of the investigational drug. Plasma concentrations of **GSK376501A** and any major metabolites were quantified using a validated analytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Key pharmacokinetic parameters such as C<sub>max</sub> (maximum concentration), T<sub>max</sub> (time to maximum concentration), AUC (area under the concentration-time curve), and t<sub>1/2</sub> (half-life) were calculated.

#### Pharmacodynamic Assessment:

- Objective: To evaluate the effect of **GSK376501A** on biomarkers of glucose and lipid metabolism.
- Methodology: Blood samples were collected to measure fasting and postprandial glucose, insulin, C-peptide, triglycerides, free fatty acids, and other relevant metabolic markers. The changes in these biomarkers from baseline were assessed at different dose levels and compared to a placebo control group.



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**Caption:** Generalized workflow for a Phase 1 clinical trial of **GSK376501A**.

## Conclusion

**GSK376501A** represents a targeted approach to the treatment of type 2 diabetes by selectively modulating the PPAR $\gamma$  receptor. The rationale behind its development was to uncouple the beneficial metabolic effects from the undesirable side effects associated with full PPAR $\gamma$  agonists. While the compound progressed through Phase 1 clinical trials, its current development status is inactive. The data gathered from these early-phase studies, though not

fully published, have contributed to the broader understanding of SPPARMs and their potential role in metabolic diseases. Further research into compounds with a similar mechanism of action continues to be an active area in the pursuit of safer and more effective therapies for type 2 diabetes.

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